molecular formula C12H9IN2O2S B14911530 2-(3-Iodobenzamido)thiophene-3-carboxamide

2-(3-Iodobenzamido)thiophene-3-carboxamide

Cat. No.: B14911530
M. Wt: 372.18 g/mol
InChI Key: OAXMFLNELCYOGI-UHFFFAOYSA-N
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Description

2-(3-Iodobenzamido)thiophene-3-carboxamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heterocyclic compound containing sulfur. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry . The compound this compound has the molecular formula C12H9IN2O2S and a molecular weight of 372.18 g/mol .

Preparation Methods

The synthesis of 2-(3-Iodobenzamido)thiophene-3-carboxamide involves the condensation of 3-iodobenzoic acid with thiophene-3-carboxamide. The reaction typically requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) under anhydrous conditions . The reaction is carried out in a suitable solvent like dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

2-(3-Iodobenzamido)thiophene-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom in the benzamido group can be substituted with other nucleophiles under appropriate conditions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfoxides or sulfones. Reagents like m-chloroperbenzoic acid (m-CPBA) are commonly used for this purpose.

    Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Iodobenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-(3-Iodobenzamido)thiophene-3-carboxamide can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of the iodobenzamido group, which imparts distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C12H9IN2O2S

Molecular Weight

372.18 g/mol

IUPAC Name

2-[(3-iodobenzoyl)amino]thiophene-3-carboxamide

InChI

InChI=1S/C12H9IN2O2S/c13-8-3-1-2-7(6-8)11(17)15-12-9(10(14)16)4-5-18-12/h1-6H,(H2,14,16)(H,15,17)

InChI Key

OAXMFLNELCYOGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C(=O)NC2=C(C=CS2)C(=O)N

Origin of Product

United States

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